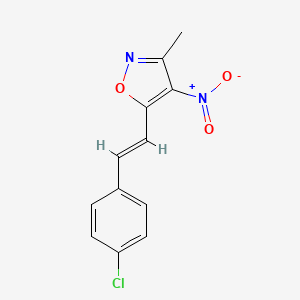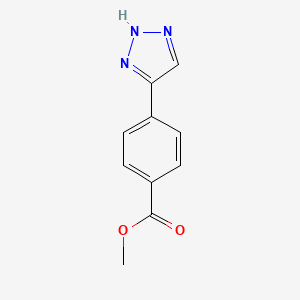
Methyl 4-(2H-triazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, materials science, and chemical biology. The structure of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate consists of a benzoate group attached to a 1,2,3-triazole ring, which imparts unique chemical properties to the molecule.
Métodos De Preparación
The synthesis of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazole derivatives. The general synthetic route involves the reaction of an azide precursor with an alkyne derivative in the presence of a copper catalyst . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Análisis De Reacciones Químicas
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . For example, the compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease .
Comparación Con Compuestos Similares
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole: This compound has a similar triazole ring but with different substituents, leading to different biological activities.
The uniqueness of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
796034-28-1 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
methyl 4-(2H-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-6-11-13-12-9/h2-6H,1H3,(H,11,12,13) |
Clave InChI |
GYNFUJOSHSULDF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


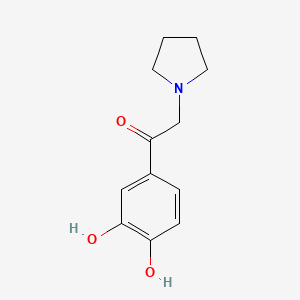
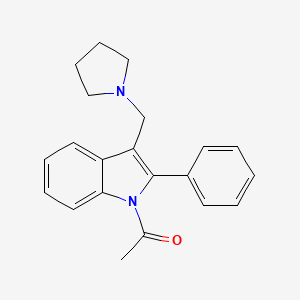
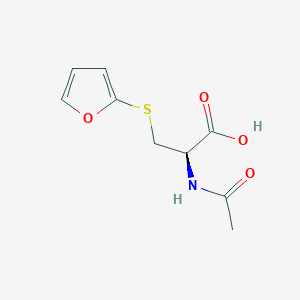
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
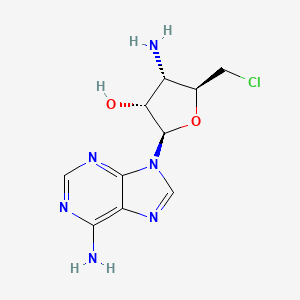

![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

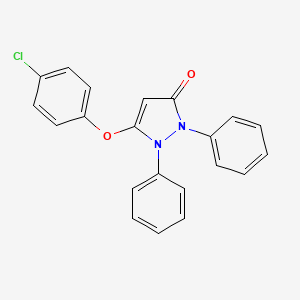
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
